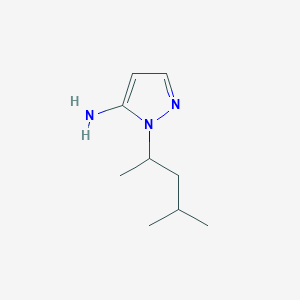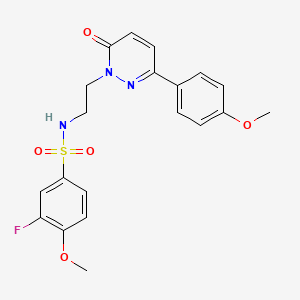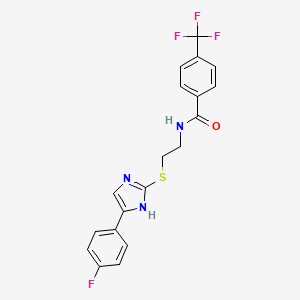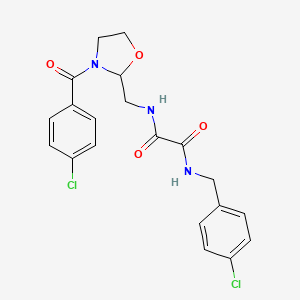
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Oxazolidinone Derivatives and Chemical Interactions
Oxazolidin-2-ones are recognized for their utility as protective groups for 1,2-amino alcohols and as chiral auxiliaries. Their crystal structures demonstrate a variety of weak interactions including C-H···O, C-H···π, and π-π stacking interactions, which contribute to their chemical stability and reactivity. The unexpected racemization observed in some derivatives highlights the delicate balance of stereogenic centers in these compounds, making them a subject of interest in stereoselective synthesis studies (Nogueira et al., 2015).
Antibacterial Applications
Oxazolidinones form a relatively new class of antimicrobial agents characterized by a unique mechanism of bacterial protein synthesis inhibition. The exploration of novel oxazolidinone analogs, such as those related to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide, has shown promising in vitro antibacterial activities against a variety of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, without cross-resistance to vancomycin-resistant enterococci or penicillin-resistant pneumococci (Zurenko et al., 1996).
Stereoselective Synthesis
The compound's structural analogs have been utilized in the stereoselective synthesis of various functionalized oxazolidinones from chiral aziridines, demonstrating the compound's relevance in the synthesis of enantiomerically pure derivatives. This application is critical for the development of chiral pharmaceuticals and intermediates, where the stereochemistry can significantly influence the biological activity and pharmacokinetics of the resulting compounds (Park et al., 2003).
Molecular Modifications for Enhanced Safety
Research has also focused on modifying the oxazolidinone scaffold to reduce undesired side effects, such as monoamine oxidase A (MAO-A) inhibition, which is a common issue with many oxazolidinones. The identification of novel derivatives that exhibit potent antibacterial activity with minimized or no activity against MAO-A suggests the potential for developing safer therapeutic agents (Reck et al., 2005).
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O4/c21-15-5-1-13(2-6-15)11-23-18(26)19(27)24-12-17-25(9-10-29-17)20(28)14-3-7-16(22)8-4-14/h1-8,17H,9-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVCVYFDSXGCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(9-Methylpurin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2891132.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2891133.png)
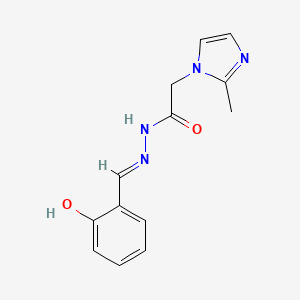
![Ethyl 2-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2891136.png)
![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2891137.png)




![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2891145.png)

